molecular formula C20H16N2OS2 B12883356 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone CAS No. 83936-02-1

1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone

Cat. No.: B12883356
CAS No.: 83936-02-1
M. Wt: 364.5 g/mol
InChI Key: QNJWLZWBRUDNGL-UHFFFAOYSA-N
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Description

1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure

Preparation Methods

The synthesis of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the methylthio group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with a thiol compound, such as methylthiol.

    Formation of the final product: The final step involves the coupling of the intermediate with another quinoline derivative under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Chemical Biology: Researchers use this compound to study the mechanisms of enzyme inhibition and protein-ligand interactions.

    Material Science: The compound’s properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the methylthio and additional quinoline substituents.

    Chloroquine: A well-known antimalarial drug that also features a quinoline core but with different substituents.

    Quinacrine: Another antimalarial compound with a similar core structure but different functional groups.

The uniqueness of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

83936-02-1

Molecular Formula

C20H16N2OS2

Molecular Weight

364.5 g/mol

IUPAC Name

1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one

InChI

InChI=1S/C20H16N2OS2/c1-22-12-18(19(23)14-8-4-6-10-16(14)22)25-20-13-7-3-5-9-15(13)21-11-17(20)24-2/h3-12H,1-2H3

InChI Key

QNJWLZWBRUDNGL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)SC3=C(C=NC4=CC=CC=C43)SC

Origin of Product

United States

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